MRSA Potency vs. First-Generation Oxadiazole
In direct comparison, Antibacterial agent 136 (MIC50 = 0.8 µM) demonstrates significantly greater in vitro potency against MRSA than the representative first-generation oxadiazolone ND-421 (MIC50 = 2.0 µg/mL, which corresponds to approximately 4.9 µM) [1][2]. This 6-fold difference in molar potency highlights the superior activity of the newer chemotype.
| Evidence Dimension | In vitro antibacterial potency (MIC50) |
|---|---|
| Target Compound Data | 0.8 µM |
| Comparator Or Baseline | ND-421: 2.0 µg/mL (~4.9 µM) |
| Quantified Difference | ~6.1-fold more potent (molar basis) |
| Conditions | MIC assays against methicillin-resistant Staphylococcus aureus (MRSA). Note: Assay conditions (medium, inoculum) may differ between studies. |
Why This Matters
Procurement decisions for MRSA research should prioritize Antibacterial agent 136 over ND-421 when higher potency is a critical experimental requirement.
- [1] Bakker, A. T., et al. (2023). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. J. Am. Chem. Soc., 145(2), 1136-1143. View Source
- [2] O'Daniel, P. I., et al. (2014). Discovery of a new class of non-β-lactam inhibitors of penicillin-binding proteins with Gram-positive antibacterial activity. J. Am. Chem. Soc., 136(9), 3664-3672. View Source
